molecular formula C23H27N3O7 B14068761 (4S,4aS,5aR,12aS)4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide;(4S,4aS,5aR,12aS)4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide

(4S,4aS,5aR,12aS)4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide;(4S,4aS,5aR,12aS)4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide

カタログ番号: B14068761
分子量: 457.5 g/mol
InChIキー: FFTVPQUHLQBXQZ-KHKMKUPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4S,4aS,5aR,12aS)-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide is a tetracycline-class derivative characterized by its complex stereochemistry and functional group arrangement. Structurally, it features:

  • Two dimethylamino groups at positions 4 and 5.
  • Hydroxyl groups at positions 3, 10, 12, and 12a.
  • Two ketone groups at positions 1 and 11.
  • A carboxamide moiety at position 2.

This compound shares a naphthacene backbone with other tetracyclines but distinguishes itself through its substitution pattern and stereochemical configuration [(4S,4aS,5aR,12aS)], which influence its bioavailability, target binding, and resistance profiles . Its structural complexity is critical for interactions with bacterial ribosomes, a hallmark of tetracycline antibiotics .

特性

分子式

C23H27N3O7

分子量

457.5 g/mol

IUPAC名

(12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9?,11?,17?,23-/m0/s1

InChIキー

FFTVPQUHLQBXQZ-KHKMKUPUSA-N

異性体SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C

正規SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C

製品の起源

United States

準備方法

Minocycline is synthesized through a series of chemical reactions that modify the structure of tetracycline. The synthetic route involves the modification of carbons 7-9 on the D ring of the tetracycline molecule to enhance its efficacy. The industrial production of minocycline typically involves the use of various reagents and solvents under controlled conditions to ensure the purity and stability of the final product .

化学反応の分析

Minocycline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include proline, hydroxyl acetone, and nitro-benzaldehyde. One notable reaction is the proline-catalyzed three-component Mannich reaction, which involves the formation of a new carbon-carbon bond. The major products formed from these reactions are typically derivatives of minocycline with enhanced biological activity .

科学的研究の応用

Minocycline has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of antibiotic action. In biology, minocycline is used to investigate the effects of antibiotics on bacterial protein synthesis. In medicine, it is used to treat various infections and inflammatory conditions. Additionally, minocycline has shown promise as a therapeutic agent for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, due to its anti-inflammatory and neuroprotective properties .

作用機序

Minocycline exerts its effects by inhibiting bacterial protein synthesis. It enters bacterial cells through porins and binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell. Minocycline also has anti-inflammatory and anti-apoptotic properties, which contribute to its therapeutic effects in non-bacterial diseases .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Key Substituents Stereochemistry Molecular Formula Molecular Weight (g/mol)
Target Compound 4,7-Bis(dimethylamino); 3,10,12,12a-tetrahydroxy; 1,11-dioxo; carboxamide 4S,4aS,5aR,12aS C₂₉H₃₆N₄O₉ 584.63 (calculated)
Tigecycline 9-(2-(tert-butylamino)acetamido); 7-dimethylamino 4S,4aS,5aR,12aS C₂₉H₃₉N₅O₈ 585.65
(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-tetracene-2-carboxamide 6-methyl; 1,3,12-trioxo; pentahydroxy 4R,4aS,5aS,6S,12aR C₂₂H₂₄N₂O₈ 444.43
(4S,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-tetracene-2-carboxamide 6-methyl; hexahydroxy; 1,11-dioxo 4S,4aR,5S,5aR,6S,12aS C₂₂H₂₄N₂O₉ 460.43

Mechanism of Action (MOA) and Resistance

  • Target Compound: Likely inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, similar to other tetracyclines . The bis-dimethylamino groups may enhance ribosomal affinity or reduce efflux pump-mediated resistance .
  • Tigecycline: Bypasses common tetracycline resistance mechanisms (e.g., Tet efflux pumps, ribosomal protection proteins) due to its bulky tert-butylamino group .
  • Compound from : The 6-methyl and pentahydroxy substitutions may alter membrane permeability or oxidative stability, impacting toxicity (LD₅₀ = 85.8 mg/kg in mice via intravenous administration) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Tigecycline Compound
LogP ~0.5 (estimated) 1.3 0.48
Water Solubility Moderate Low Low
PSA ~220 Ų 195 Ų 181.6 Ų
Bioavailability Not reported 59% (IV) Not reported

Research Findings

  • : Compounds with similar scaffolds (e.g., dimethylamino, hydroxyl, and ketone groups) exhibit overlapping MOAs. For example, oleanolic acid and hederagenin (structurally distinct but with analogous functional groups) share target-binding profiles .
  • : Tetracycline derivatives with dimethylamino groups show broader-spectrum activity against Gram-negative bacteria due to enhanced ribosomal binding .

Q & A

Q. What are the critical steps for synthesizing this tetracycline derivative with high stereochemical purity?

The synthesis involves multi-step processes: (1) formation of the tetracyclic core via cycloaddition or ring-closing metathesis, (2) regioselective introduction of dimethylamino and hydroxyl groups using protecting-group strategies, and (3) final carboxamide functionalization. Key challenges include maintaining stereochemical integrity at C4, C4a, C5a, and C12a. Use chiral auxiliaries or asymmetric catalysis to control stereocenters, and validate purity via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) .

Q. How can researchers characterize functional groups and confirm structural assignments?

Employ a combination of spectroscopic techniques:

  • NMR : 1H/13C NMR for dimethylamino (δ ~2.8–3.2 ppm) and hydroxyl (δ ~4–5 ppm) groups; 2D NMR (COSY, NOESY) to resolve stereochemistry .
  • Mass spectrometry : High-resolution MS (ESI-QTOF) to confirm molecular ion [M+H]+ at m/z 523.17 and fragmentation patterns .
  • IR spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O) and ~3400 cm⁻¹ (hydroxyl O-H) .

Q. What methods are recommended for assessing stability under varying pH conditions?

Conduct accelerated stability studies:

  • Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours.
  • Monitor degradation via HPLC-DAD (detection at 270 nm) and identify products using LC-MS/MS. Acidic conditions typically induce epimerization at C4, while alkaline conditions promote hydroxyl group oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by stereochemical variations?

Discrepancies often arise from epimeric impurities (e.g., C4 epimers). Use chiral HPLC (Chiralpak IA column, hexane/isopropanol gradient) to separate stereoisomers. Validate biological assays (e.g., ribosomal binding affinity via fluorescence polarization) using isolated enantiomers. Cross-reference with X-ray crystallography to correlate stereochemistry with activity .

Q. What computational strategies predict interactions with bacterial ribosomes?

  • Molecular docking : Use AutoDock Vina with the 30S ribosomal subunit (PDB: 4V7D) to map hydrogen bonds between dimethylamino groups and 16S rRNA nucleotides (e.g., A1493).
  • Molecular dynamics (MD) : Simulate binding stability (GROMACS, AMBER) over 100 ns; calculate binding free energy via MM/GBSA. Compare results with experimental MIC values against E. coli .

Q. How to identify degradation products during long-term stability studies?

Apply hyphenated techniques:

  • LC-QTOF-MS/MS : Detect degradation markers (e.g., dehydroxylation at C10 or C12a).
  • NMR metabolomics : Track structural changes using 1H-13C HSQC.
  • Forced degradation : Expose the compound to UV light (ICH Q1B guidelines) to simulate photolytic breakdown .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Impurity Profiling

ParameterMethodConditionsReference
Stereoisomer purityChiral HPLCChiralpak IA, hexane/IPA (70:30), 1 mL/min
Degradation markersLC-MS/MS (ESI+)C18 column, 0.1% formic acid gradient
Binding affinityFluorescence polarization assay30S ribosomes, FITC-labeled probe

Q. Table 2. Computational Tools for Target Interaction Studies

ToolApplicationOutput MetricsReference
AutoDock VinaDocking to 30S ribosomal subunitBinding energy (ΔG), H-bond count
GROMACSMD simulations (100 ns trajectory)RMSD, RMSF, free energy landscape
MM/GBSABinding free energy calculationΔG binding (kcal/mol)

Key Considerations for Data Interpretation

  • Stereochemical drift : Monitor C4 epimerization during synthesis using circular dichroism (CD) spectroscopy .
  • Bioactivity discrepancies : Cross-validate MIC data with cytotoxicity assays (e.g., HEK293 cell viability) to distinguish target-specific effects from nonspecific toxicity .
  • Degradation pathways : Use quantum mechanical calculations (Gaussian 16) to predict reactive sites for oxidation or hydrolysis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。